molecular formula C21H16O5 B8364625 7-((4-Methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

7-((4-Methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

Cat. No. B8364625
M. Wt: 348.3 g/mol
InChI Key: RDEUUWUFJSOERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646164

Procedure details

To a solution of 4a (0.84 g, 3 mmol) in dry tetrahydrofuran (60 ml) were added activated zinc powder (0.255 g, 3.9 mmol), hydroquinone (6 mg), and ethyl 2-(bromomethyl)acrylate (0.78 g, 4 mmol). The mixture was refluxed under nitrogen atmosphere for 18 h. (monitored by TLC). After cooling it was poured into an ice-cold 5% HCl solution (300 ml) and extracted with CH2Cl2 (75 ml×3). The dichloromethane extracts were combined and washed with saline, dried over Na2SO4, and then evaporated to give a residual solid which was crystallized from ethyl acetate to afford the title compound; Yield: 77.8%; mp: 105°-106° C.; IR(KBr) νmax : 1758, 1719, 1616; UV(CHCl3) λmax (log ε): 321 (4.22), 243 (3.62); 1H-NMR (CDCl3): δ3.24 (dt, 1H, 4'-H), 3.66(dt, 1H, 4'-H), 4.17, 4.24 (two d, 2H, OCH2), 5.71 (t, 1H, vinylic H), 6.24 (d, 1H, 3-H), 6.31 (t, 1H, vinylic H), 6.72 (d, 1H, 8-H), 6.78 (dd, 1H, 6-H), 7.35 (d, 1H, 5-H), 7.40-7.52 (m, 5H, aromatic H), 7.62 (d, 1H, 4-H). Anal Calcd for C21H16O5:C, 72.41; H, 4.63. Found: C, 72.30; H, 4.67.
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.255 g
Type
catalyst
Reaction Step Five
Yield
77.8%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]2[CH:9]=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1.C1(C=CC(O)=CC=1)O.Br[CH2:31][C:32](=[CH2:38])[C:33](OCC)=[O:34]>O1CCCC1.[Zn]>[CH2:31]=[C:32]1[C:33](=[O:34])[O:1][C:2]([CH2:3][O:4][C:5]2[CH:15]=[CH:14][C:8]3[CH:9]=[CH:10][C:11](=[O:13])[O:12][C:7]=3[CH:6]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:38]1

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
O=C(COC1=CC2=C(C=CC(O2)=O)C=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=C
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.255 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen atmosphere for 18 h. (monitored by TLC)
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (75 ml×3)
WASH
Type
WASH
Details
washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residual solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C=C1CC(OC1=O)(C1=CC=CC=C1)COC1=CC2=C(C=CC(O2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.